molecular formula C8H14O3 B1323841 Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate CAS No. 502650-66-0

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate

Cat. No. B1323841
M. Wt: 158.19 g/mol
InChI Key: IHJMUKVEQZAEKV-NKWVEPMBSA-N
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Description

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is a chiral compound . It has a CAS Number of 502650-66-0 and a molecular weight of 158.2 . The compound is not chirally pure and contains a mixture of enantiomers . It is a light yellow oil in physical form .


Molecular Structure Analysis

The compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The IUPAC name of the compound is methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate . The InChI Code is 1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 . The compound is a light yellow oil in physical form .

Scientific Research Applications

  • Chemical Reaction Dynamics : A study explored the hydroxylation of hydrocarbons by methane monooxygenase, using compounds including trans-2-phenylmethylcyclopropane as substrates. This research is significant for understanding the mechanics of hydroxylation in organic chemistry (Liu et al., 1993).

  • Conformational Analysis : The conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates were investigated using Raman spectrum analysis, providing insights into the structural aspects of such compounds (Batuev et al., 1959).

  • Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, including trans-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, were synthesized and evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Such studies are crucial in the development of drugs for diseases like Alzheimer's (Boztaş et al., 2019).

  • Tosylation Studies : Research on tosylation reactions involved compounds like methyl trans-2-hydroxycyclopentanecarboxylates, highlighting the reaction dynamics and potential for creating specific organic compounds (Philp & Robertson, 1977).

  • Absolute Configuration Analysis : The absolute configuration of related compounds, like cis-2-phenylcyclopropane-carboxylic acid, was determined, contributing to the fundamental understanding of stereochemistry in organic compounds (Aratani et al., 1970).

  • Organic Synthesis : Studies on the synthesis of 1,2-Ureylenecyclopentane derivatives explored routes to create specific organic structures, which are important for various chemical applications (Takaya et al., 1967).

  • Catalysis Research : Research on the diastereoselective and enantioselective hydrogenation of cyclic β‐keto esters provided insights into catalysis mechanisms, crucial for organic synthesis processes (Wittmann et al., 1990).

  • Enzymatic Resolution : The study of lipase-catalyzed irreversible transesterification of compounds like methyl trans-2-hydroxycyclopentane-1-acetate showed the potential for creating specific stereoisomers, important in pharmaceutical synthesis (Hashimoto et al., 1992).

properties

IUPAC Name

methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJMUKVEQZAEKV-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641342
Record name Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate

CAS RN

502650-66-0
Record name Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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